REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[S:23]1[CH2:29][C:27](=[O:28])[NH:26][C:24]1=[S:25]>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][C:10]2[CH:17]=[CH:16][C:13]([CH:14]=[C:29]3[S:23][C:24](=[S:25])[NH:26][C:27]3=[O:28])=[CH:12][CH:11]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
8.1 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
S1C(=S)NC(=O)C1
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to the reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)COC1=CC=C(C=C1)C=C1C(NC(S1)=S)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |